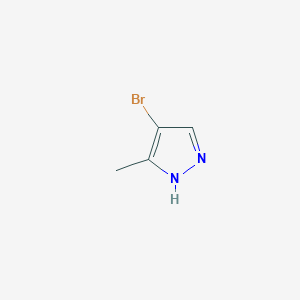

2-甲基-5-硝基苯磺酰胺

描述

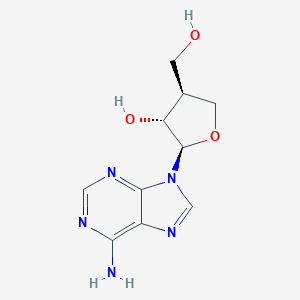

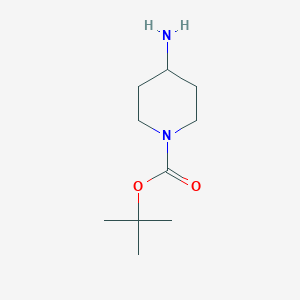

2-Methyl-5-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The nitro and sulfonamide groups present in these compounds are functional groups that can participate in various chemical reactions, making them valuable intermediates in the synthesis of nitrogenous heterocycles and other complex molecules .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of primary amines that are transformed into sulfonamides. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can then be alkylated to give N,N-disubstituted sulfonamides . Similarly, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These synthetic routes highlight the versatility of nitrobenzenesulfonamides as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of these compounds. Additionally, the crystal structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized, revealing the type and nature of intermolecular interactions in the crystal state .

Chemical Reactions Analysis

Benzenesulfonamides participate in a variety of chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, a reaction that proceeds without the need for metal catalysts . The 2-nitrobenzenesulfonamide protecting group can be selectively removed without affecting other functional groups, allowing for the preparation of a wide range of diamines . These reactions demonstrate the chemical reactivity and utility of nitrobenzenesulfonamides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by the presence of nitro and sulfonamide groups. These groups affect the solubility, reactivity, and overall behavior of the compounds in various environments. For example, the solvation structure and energy profile of a S(N)2 reaction involving methyl p-nitrobenzenesulfonate were studied in an ionic liquid, highlighting the influence of the solvent system on the reaction . Additionally, the introduction of ionizable or non-ionizable groups into benzenesulfonamide derivatives can confer water solubility at physiological pH, which is important for their potential use in chemotherapy .

科学研究应用

合成次级胺的多功能性

2-甲基-5-硝基苯磺酰胺,与2-和4-硝基苯磺酰胺密切相关,用于将一次胺顺利烷基化,生成N-烷基化磺酰胺。这些磺酰胺随后可以转化为次级胺,突显了它们在合成各种胺化合物中的作用,产率高(Fukuyama, Jow, & Cheung, 1995)。

在癌症研究中的应用

硝基苯磺酰胺,包括与2-甲基-5-硝基苯磺酰胺类似的衍生物,已被研究作为潜在的针对缺氧细胞选择性细胞毒性药剂用于癌症治疗。它们在实验室环境中选择性靶向缺氧癌细胞的能力显示出在治疗应用中的潜力(Saari et al., 1991)。

化学转化和合成

在固相合成领域,从类似于2-甲基-5-硝基苯磺酰胺的化合物衍生的聚合物支持的苯磺酰胺被用作各种化学转化的中间体。这包括创建各种不同的化学支架,突显了该分子在化学合成中的重要性(Fülöpová & Soural, 2015)。

量子化学和分子动力学中的探索

量子化学和分子动力学研究已利用硝基苯磺酰胺的衍生物研究其在铁表面上的吸附和缓蚀抑制性能。这突显了其在材料科学中的应用,特别是在防腐方面(Kaya et al., 2016)。

生物活性和生物膜抑制

最近的研究合成了硝基苯磺酰胺的新衍生物,以测试它们的生物活性,特别是在抑制细菌生物膜方面。这项研究为开发新的抗菌剂打开了潜在途径(Abbasi et al., 2020)。

安全和危害

When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

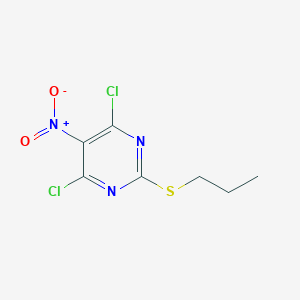

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-nitrobenzenesulfonamide | |

CAS RN |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)